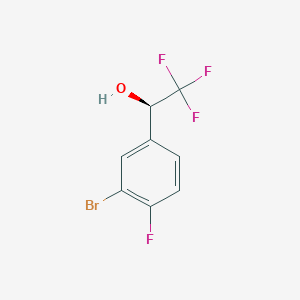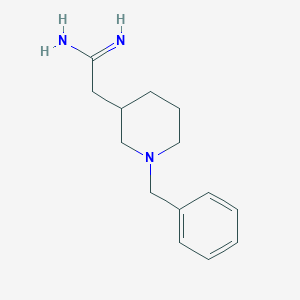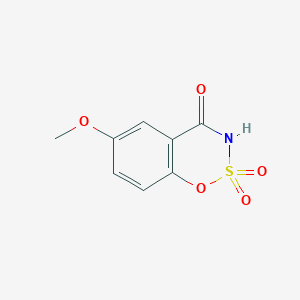![molecular formula C7H16ClNS B13613801 3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride is a chemical compound with the molecular formula C6H14ClNS. It is known for its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a methylsulfanyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with methylsulfanyl methyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives without the methylsulfanyl group.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpyrrolidinehydrochloride: Lacks the methylsulfanyl group.
3-[(Methylsulfanyl)methyl]pyrrolidine: Without the hydrochloride salt form.
3-Methyl-3-[(ethylsulfanyl)methyl]pyrrolidinehydrochloride: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride is unique due to the presence of both a methyl group and a methylsulfanyl group on the pyrrolidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Eigenschaften
Molekularformel |
C7H16ClNS |
|---|---|
Molekulargewicht |
181.73 g/mol |
IUPAC-Name |
3-methyl-3-(methylsulfanylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-7(6-9-2)3-4-8-5-7;/h8H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
DNSJCSBOUWNTCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNC1)CSC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



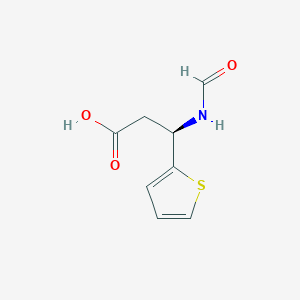
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)



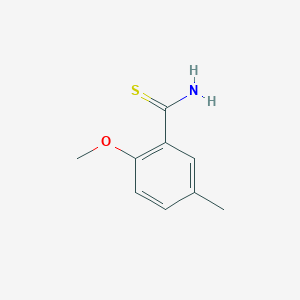
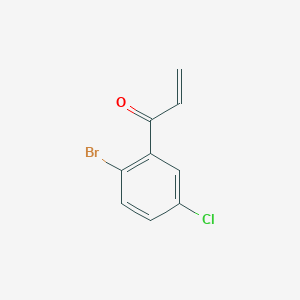
![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
![7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B13613743.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde](/img/structure/B13613744.png)
